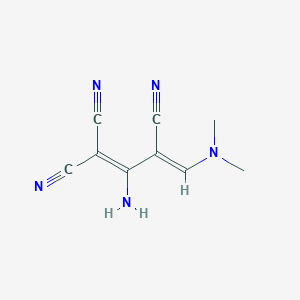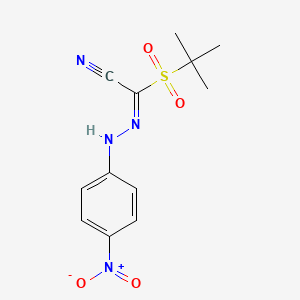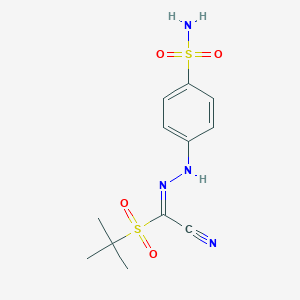
2-Amino-4-(dimethylamino)-1,3-butadiene-1,1,3-tricarbonitrile
Overview
Description
2-Amino-4-(dimethylamino)-1,3-butadiene-1,1,3-tricarbonitrile is a useful research compound. Its molecular formula is C9H9N5 and its molecular weight is 187.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Solvatochromic Probe : It can serve as a solvatochromic probe due to its polyfunctional nature. The influence of solvent polarity on its absorption spectra was investigated, and it was found that the chemical properties are dependent on the solvent's polarity and its hydrogen bonding capability (Elmsheeti et al., 2020).
Synthesis of Highly Reactive Dienes : It is used as a reactive diene in Diels-Alder reactions. This is part of a broader class of reactions in organic synthesis, where it's used to create complex structures from simpler ones, notably in the preparation of (E)‐1‐Dimethylamino‐3‐tert‐Butyldimethylsiloxy‐1,3‐Butadiene (Kozmin et al., 2003).
Catalysis and Reaction with Amines : This compound is involved in the addition of amines to conjugated dienes catalyzed by solid base catalysts. This process is key for producing unsaturated amines, which are important in various chemical industries (Kakuno & Hattori, 1984).
Anionic Polymerization of Functional Silyl Groups : The compound is involved in the anionic polymerization of monomers containing functional silyl groups. This is significant in the field of polymer chemistry for synthesizing polymers with specific properties and functionalities (Hirao et al., 1998).
Synthesis of Pyrimidines and Related Compounds : It is used in the synthesis of various pyrimidines from related butadienes and electron-deficient acetylenes, indicating its role in creating pharmaceuticals and other nitrogen-containing heterocycles (Guzmán et al., 1992).
Reactions with Olefins : It reacts with olefins to yield cycloadditions and zwitterion formation, underlining its versatility in synthetic organic chemistry (Sustman et al., 1992).
properties
IUPAC Name |
(3Z)-2-amino-4-(dimethylamino)buta-1,3-diene-1,1,3-tricarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5/c1-14(2)6-8(5-12)9(13)7(3-10)4-11/h6H,13H2,1-2H3/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERURPZPVDXIKF-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=C(C#N)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=C(C#N)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1Z)-N-anilino-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide](/img/structure/B7785838.png)












